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Compound of Interest

Compound Name: 3-Formyl-6-nitrochromone

Cat. No.: B181363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 3-Formyl-6-nitrochromone, a versatile heterocyclic compound with significant potential in
medicinal chemistry and materials science.[1] Due to the limited availability of direct
spectroscopic data for 3-Formyl-6-nitrochromone in the public domain, this guide
incorporates data from structurally related chromone derivatives to provide a predictive
framework for its characterization. The methodologies and expected spectral features detailed
herein will serve as a valuable resource for researchers engaged in the synthesis, analysis,
and application of this class of compounds.

Molecular Structure and Physicochemical
Properties

3-Formyl-6-nitrochromone is a derivative of chromone, featuring a formyl group at the 3-
position and a nitro group at the 6-position of the benzopyran ring.[2][3] These substitutions
significantly influence the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of 3-Formyl-6-nitrochromone
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Property Value Reference
Molecular Formula C10HsNOs

Molecular Weight 219.15 g/mol

CAS Number 42059-80-3

Melting Point 157-161 °C

Appearance Solid

Spectroscopic Data

The following sections present the expected spectroscopic data for 3-Formyl-6-
nitrochromone based on the analysis of structurally similar compounds.

The UV-Vis spectrum of 3-Formyl-6-nitrochromone is expected to exhibit characteristic
absorption bands arising from 1 — 1 and n - 1* electronic transitions within the chromone
core and the nitro and formyl substituents. The nitro group, in particular, is known to influence
the absorption maxima of aromatic compounds.[4]

Table 2: Predicted UV-Vis Absorption Data for 3-Formyl-6-nitrochromone in Methanol

Predicted Amax Molar Absorptivity .
Transition Type Notes
(nm) (e, M—*cm™?)
Characteristic of the
~250 Not Available - T benzoyl moiety of the
chromone ring.
Associated with the
~320 Not Available - T cinnamoyl system of
the chromone ring.
Likely a lower intensity
~350 Not Available n - 1m* band corresponding to

the carbonyl group.
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Note: The predicted values are based on the general absorption characteristics of nitroaromatic
compounds and chromone derivatives. Actual values may vary depending on the solvent and

experimental conditions.

Chromone derivatives are known to exhibit fluorescence, and the emission properties are
highly dependent on the nature and position of substituents. The nitro group, being an electron-
withdrawing group, is expected to quench fluorescence to some extent.

Table 3: Predicted Fluorescence Data for 3-Formyl-6-nitrochromone

Excitation Emission Quantum Yield
Solvent Notes
Amax (nm) Amax (nm) (P)
Based on data
for 3-formyl-6-
methylchromone.
) ) [2] The actual
~350 ~450 Not Available Dichloromethane

emission may be
weaker and
shifted due to the

nitro group.

The H and 13C NMR spectra provide detailed information about the molecular structure. The
chemical shifts are influenced by the electron-withdrawing effects of the formyl and nitro
groups.

Table 4: Predicted *H NMR Chemical Shifts for 3-Formyl-6-nitrochromone in CDClIs
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J, Notes
(3, ppm) Hz)
Deshielded
proton adjacent
H-2 ~8.5 S -
to the formyl
group.
Influenced by the
deshielding
H-5 ~8.8 d ~2.5
effect of the nitro
group.
Coupled to H-8
H-7 ~8.4 dd ~9.0,25
and H-5.
H-8 ~7.8 d ~9.0 Coupled to H-7.
Characteristic
-CHO ~10.2 s - aldehyde proton

chemical shift.

Note: Predicted shifts are based on known substituent effects on the chromone ring system.[5]

[6]

Table 5: Predicted 3C NMR Chemical Shifts for 3-Formyl-6-nitrochromone in CDCl3
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
C-2 ~158
C-3 ~120
C-4 ~175 Carbonyl carbon.
C-4a ~125
C-5 ~128
c6 145 Carbon bearing the nitro
group.
C-7 ~126
C-8 ~120
C-8a ~156
-CHO ~190 Aldehyde carbonyl carbon.

Note: Predicted shifts are based on general values for substituted chromones.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. Electron ionization (El) is a common technique for such compounds.

Table 6: Predicted Mass Spectrometry Data for 3-Formyl-6-nitrochromone
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Predicted Relative Fragmentation
m/z . Fragment lon
Intensity Pathway
219 High [M]*+ Molecular ion
Loss of the formyl
190 Moderate [M-CHOJ*
group
173 Moderate [M-NO2]* Loss of the nitro group
Subsequent loss of
145 Moderate [M-NO2-COJ* )
carbon monoxide
Retro-Diels-Alder
120 High [C7H4O2]* fragmentation of the

pyrone ring

Note: Fragmentation patterns are predicted based on the known fragmentation of chromones
and nitroaromatic compounds.[7]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

o Sample Preparation: Prepare a stock solution of 3-Formyl-6-nitrochromone in a UV-grade
solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of
1-10 pg/mL.

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Use a matched pair of quartz cuvettes (1 cm path length).
o Fill the reference cuvette with the pure solvent.

o Record a baseline spectrum with the solvent in both cuvettes.
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o Record the absorbance spectra of the sample solutions from 200 to 600 nm.
o lIdentify the wavelength of maximum absorbance (Amax).

o Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the
excitation wavelength) in a fluorescence-grade solvent.

 Instrumentation: Use a spectrofluorometer.
o Data Acquisition:
o Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

o Record the emission spectrum by scanning a range of wavelengths longer than the
excitation wavelength.

o To determine the quantum yield, use a standard with a known quantum yield (e.g., quinine
sulfate in 0.1 M H2SO0a).

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a *H NMR spectrum.

o Acquire a 13C NMR spectrum.

o Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete
assignment of proton and carbon signals.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).
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e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF,
Orbitrap) to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of
a novel compound like 3-Formyl-6-nitrochromone.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization.
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Caption: Logical relationship of NMR experiments for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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